

Physical and chemical properties of 2cyanopropionic acid ethyl ester

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Compound of Interest

Compound Name: Ethyl 2-cyanopropanoate

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An In-depth Technical Guide to 2-Cyanopropionic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopropionic acid ethyl ester, also known as **ethyl 2-cyanopropanoate**, is a versatile organic compound that serves as a crucial building block in a multitude of synthetic pathways. Its unique combination of a nitrile and an ester functional group on a chiral center makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-cyanopropionic acid ethyl ester, detailed experimental protocols for its synthesis and key reactions, and a visual representation of a significant synthetic pathway.

Physical and Chemical Properties

2-Cyanopropionic acid ethyl ester is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties



Property	Value	Reference(s)
CAS Number	1572-99-2	[2][3][4][5][6][7]
Molecular Formula	C ₆ H ₉ NO ₂	[2][4]
Molecular Weight	127.14 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Density	0.993 g/cm³ at 25 °C	
Boiling Point	186-187 °C at 760 mmHg	_
Melting Point	Not applicable (liquid at room temperature)	[3]
Refractive Index	1.418 at 20 °C	
Solubility	Soluble in most organic solvents.	[8]

Spectroscopic Data

The structural features of 2-cyanopropionic acid ethyl ester can be confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.25	Quartet	2H	-O-CH ₂ -CH ₃
3.65	Quartet	1H	CH-CN
1.55	Doublet	3H	CH-CH₃
1.30	Triplet	3Н	-O-CH2-CH3

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy



Chemical Shift (δ) ppm	Assignment
166.5	C=O (Ester)
117.0	C≡N (Nitrile)
62.5	-O-CH₂-CH₃
35.0	CH-CN
15.0	CH-CH₃
14.0	-O-CH₂-CH₃

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980	Strong	C-H stretch (alkane)
2250	Medium	C≡N stretch (nitrile)
1745	Strong	C=O stretch (ester)
1250	Strong	C-O stretch (ester)

Experimental Protocols Synthesis of 2-Cyanopropionic Acid Ethyl Ester

A common and efficient method for the laboratory synthesis of 2-cyanopropionic acid ethyl ester involves the alkylation of ethyl cyanoacetate.

Reaction:

Ethyl cyanoacetate + Iodomethane → 2-Cyanopropionic acid ethyl ester + Sodium iodide

Materials:

Ethyl cyanoacetate



- Sodium hydride (60% dispersion in mineral oil)
- Iodomethane
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- · Ethyl acetate
- Hexane

Procedure:

- A suspension of sodium hydride (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
- A solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF is added dropwise to the sodium hydride suspension with stirring. The mixture is stirred at 0 °C for 15-30 minutes.
- lodomethane (1.0 eq) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material.
- The reaction is carefully quenched by the slow addition of water.
- The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.



• The crude product is purified by silica gel column chromatography, typically using a mixture of ethyl acetate and hexane as the eluent, to afford pure 2-cyanopropionic acid ethyl ester.

Chemical Reactions and Applications in Drug Development

The presence of both a nitrile and an ester group, along with an acidic α -hydrogen, makes 2-cyanopropionic acid ethyl ester a highly reactive and versatile intermediate in organic synthesis. It is particularly valuable in the construction of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

Synthesis of Pyrazole Derivatives

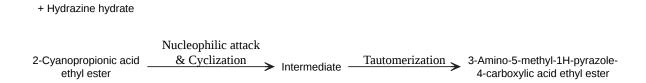
One of the most significant applications of 2-cyanopropionic acid ethyl ester in drug development is its use as a precursor for the synthesis of substituted pyrazoles. Pyrazole moieties are found in a wide range of drugs, including anti-inflammatory agents, analgesics, and anticancer drugs.

The synthesis of 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester from 2-cyanopropionic acid ethyl ester and hydrazine hydrate is a representative example of its utility.

Reaction Mechanism:

The reaction proceeds through a cyclization-condensation mechanism. The initial step involves the nucleophilic attack of hydrazine on the ester carbonyl group of 2-cyanopropionic acid ethyl ester, followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine on the nitrile carbon. Subsequent tautomerization leads to the formation of the stable aromatic pyrazole ring.





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